Product packaging for Copper mandelate(Cat. No.:CAS No. 15731-16-5)

Copper mandelate

Cat. No.: B14160985
CAS No.: 15731-16-5
M. Wt: 365.82 g/mol
InChI Key: YVNZDAXVCOOLPC-UHFFFAOYSA-L
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Description

Copper mandelate is a chemical compound offered for Research Use Only (RUO), intended solely for laboratory research purposes . It is not intended for diagnostic, therapeutic, or any human use. This compound is of significant interest in scientific research due to the combined properties of the copper ion and the mandelate ligand. Mandelic acid, a chiral aromatic hydroxy acid, is widely investigated for its role in synthesizing pharmaceuticals, pesticides, and cosmetics . Its enantiomers serve as key intermediates for various drugs, including antibacterial antibiotics and anti-tumor agents . In a research context, this compound may be explored as a potential catalyst. Copper complexes are known to mimic the activity of enzymes like phenoxazinone synthase, which plays a role in the biosynthesis of antitumor agents . The investigation of its catalytic efficiency, particularly in oxidative reactions, is a key area of study . Furthermore, research into metal complexes incorporating mandelate ligands is active in the field of antimicrobial agents . The mandelate ligand is known for its antimicrobial and anti-inflammatory properties, and its incorporation into metal complex structures is a strategy for developing new materials with biocidal activity . Researchers can utilize this compound to develop and validate new assays and tools within controlled laboratory settings . All described applications are potential research directions, and the efficacy of this compound for any specific application must be validated by the researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14CuO6 B14160985 Copper mandelate CAS No. 15731-16-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15731-16-5

Molecular Formula

C16H14CuO6

Molecular Weight

365.82 g/mol

IUPAC Name

copper;2-hydroxy-2-phenylacetate

InChI

InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2

InChI Key

YVNZDAXVCOOLPC-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies of Copper Mandelate Complexes

Preparation of Discrete Copper(II) Mandelate (B1228975) Complexes

The formation of simple, discrete copper(II) mandelate complexes often serves as the foundational step for creating more elaborate structures. These initial complexes are typically synthesized through direct reactions involving a copper(II) source and mandelic acid.

Acid-Base Reaction Approaches

A common and effective method for preparing copper(II) mandelate is through an acid-base reaction. This approach involves the reaction of a copper(II) base, such as copper(II) hydroxide (B78521) (Cu(OH)₂), with mandelic acid. d-nb.inforesearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), at room temperature. d-nb.inforesearchgate.net The progress of the reaction can be visually monitored by a color change in the suspension, for instance, from the deep blue of Cu(OH)₂ to the light blue of the resulting copper(II) mandelate complex, [Cu(κ²-O,O'-mand)₂]. d-nb.inforesearchgate.net This method relies on the fundamental principle of neutralizing a base with an acid to form a salt and water. savemyexams.com

Another variation of the acid-base approach utilizes copper(II) acetate (B1210297) and mandelic acid. researchgate.netacs.org This reaction also proceeds at room temperature and can yield different structural isomers depending on the reaction conditions and the chirality of the mandelic acid used. researchgate.netacs.org

Synthesis under Specific Reaction Conditions (e.g., Room Temperature, Solvent Systems)

The synthesis of copper(II) mandelate complexes is highly sensitive to the reaction conditions, which can significantly influence the final product's structure and properties. Room temperature synthesis is a prevalent and convenient method for obtaining these complexes. d-nb.inforesearchgate.netresearchgate.netacs.orgnih.govtugraz.at For example, the reaction between copper(II) hydroxide and dl-mandelic acid in ethanol at room temperature over a period of three days yields [Cu(κ²-O,O'-mand)₂]. d-nb.inforesearchgate.net Similarly, a novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], has been synthesized by reacting copper acetate with L-mandelic acid at room temperature. researchgate.netacs.org

The choice of solvent system is also critical. While ethanol is a common solvent for the synthesis of the basic copper(II) mandelate complex, other solvents and solvent mixtures can be employed, particularly in the synthesis of mixed-ligand and polymeric complexes. d-nb.inforesearchgate.netmdpi.com The solvent can influence the solubility of the reactants and products, the reaction rate, and the crystallization process, ultimately dictating the final architecture of the complex.

Synthesis of Mixed-Ligand Copper Mandelate Complexes

The versatility of copper's coordination chemistry allows for the incorporation of other ligands, known as ancillary ligands, into the this compound structure. This leads to the formation of mixed-ligand complexes with tailored properties and functionalities.

Integration of Ancillary Ligands (e.g., Phosphine (B1218219), Diimine, Imidazole)

A variety of ancillary ligands can be integrated into this compound complexes, leading to diverse coordination environments and molecular structures.

Phosphine Ligands: Triphenylphosphine (B44618) (PPh₃) is a commonly used ancillary ligand in the synthesis of copper(I) mandelate complexes. d-nb.inforesearchgate.netresearchgate.netresearcher.life The reaction of copper(II) mandelate with PPh₃ can lead to the formation of mixed-ligand copper(I) complexes such as [Cu(PPh₃)₃(κ-O-mand)] and [Cu(PPh₃)₂(κ²-O,O'-mand)]. d-nb.inforesearchgate.netresearcher.life The coordination mode of the mandelate ligand can vary depending on the number of phosphine ligands attached to the copper center. d-nb.inforesearchgate.netresearcher.life

Imidazole (B134444) Ligands: Imidazole and its derivatives are another class of N-donor ligands that can be incorporated into this compound complexes. mdpi.comwsrpublishing.comrsc.org The synthesis typically involves the reaction of a copper(II) salt, mandelic acid, and the imidazole-based ligand. The resulting complexes can feature mononuclear units that form supramolecular networks through hydrogen bonding. mdpi.com

The synthesis of these mixed-ligand complexes often involves a one-pot reaction where the copper salt, mandelic acid, and the ancillary ligand are combined in a suitable solvent. mdpi.com The stoichiometry of the reactants and the reaction conditions can be adjusted to target specific complex formations.

Targeted Synthesis of Copper(I) Mandelate Species

While copper(II) mandelate complexes are more common, copper(I) mandelate species can be specifically synthesized, often through the use of reducing agents or by starting with a copper(I) precursor. A key method involves the reaction of a pre-formed copper(II) mandelate complex with a phosphine ligand like triphenylphosphine (PPh₃). d-nb.inforesearchgate.net In this process, the phosphine not only acts as a ligand but also reduces Cu(II) to Cu(I).

For instance, two distinct mixed-ligand copper(I) complexes, [Cu(PPh₃)₃(κ-O-mand)] (CuP3M) and [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M), have been synthesized and characterized. d-nb.inforesearchgate.netresearcher.life The synthesis of CuP2M can be achieved by gently refluxing CuP3M in isopropyl ether, which promotes the dissociation of one PPh₃ molecule and allows the mandelate ligand to switch from a monodentate (κ-O) to a bidentate (κ²-O,O') coordination mode. d-nb.info The nature of these copper(I) complexes has been confirmed through various analytical techniques, including infrared spectroscopy and X-ray structure analysis. d-nb.inforesearchgate.netresearcher.life

Formation of Polymeric and Supramolecular this compound Architectures

Beyond discrete molecules, this compound units can self-assemble into extended structures, forming coordination polymers and supramolecular architectures. These complex structures are held together by a combination of coordination bonds and non-covalent interactions.

The mandelate ligand itself can act as a bridging ligand between copper ions, leading to the formation of one-dimensional (1D) coordination polymers. researchgate.net For example, a benzilate anion, which is structurally similar to mandelate, has been shown to bridge copper ions to form a 1D coordination polymer. researchgate.net In another instance, a chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], was synthesized, revealing a 1D zigzag chain structure where the mandelate ligand bridges the copper centers. researchgate.netacs.org

The formation of these polymeric structures is often influenced by the reaction conditions. For example, a centrosymmetric coordination polymer was previously prepared via a hydrothermal reaction, which caused the racemization of mandelic acid. researchgate.netacs.org In contrast, synthesis at room temperature can yield a non-centrosymmetric coordination polymer with a different structure. researchgate.netacs.org

Strategies for One-Dimensional Chain Formation

The formation of one-dimensional (1D) this compound coordination polymers is highly dependent on the synthetic conditions, which can influence the chirality and crystal structure of the resulting complex. A key strategy involves the reaction of copper(II) salts with mandelic acid at ambient temperatures to preserve the stereochemistry of the chiral ligand.

A notable example is the synthesis of a novel chiral coordination polymer, formulated as [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)]. acs.org This compound can be synthesized as two enantiomers, 1-L and 1-D, by reacting copper acetate with L-mandelic acid or D-mandelic acid, respectively, at room temperature. acs.orgresearchgate.net This method contrasts with previously reported hydrothermal reactions, which often lead to the racemization of mandelic acid and the formation of centrosymmetric coordination polymers. acs.orgresearchgate.net

The room-temperature synthesis yields a noncentrosymmetric coordination polymer with a distinct structure. acs.org X-ray crystallography reveals that the copper center adopts a highly distorted octahedral geometry. acs.orgresearchgate.net The mandelate ligand bridges the copper centers in a unique coordination mode, resulting in the construction of a 1D zigzag chain structure. acs.orgresearchgate.net These one-dimensional chains further organize into a layered supramolecular array through multiple aromatic interactions and hydrogen bonds between the hydroxyl and carboxylate groups of the mandelate ligands. acs.orgresearchgate.net The resulting coordination polymer belongs to the noncentrosymmetric space group C2. acs.orgresearchgate.net In some structures, the mandelate anion coordinates to the copper(II) center in a bidentate fashion, and the mononuclear units are directly connected through hydrogen bonds involving the hydroxyl group of the mandelic acid to form the 1D array. researchgate.net

Table 1: Synthesis and Structural Features of a 1D this compound Polymer

Feature Description Source
Product Formula [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)] acs.org
Reactants Copper acetate, L-mandelic acid acs.orgresearchgate.net
Reaction Condition Room Temperature acs.orgresearchgate.net
Resulting Structure One-dimensional (1D) zigzag chain acs.orgresearchgate.net
Coordination Geometry Highly distorted octahedral around Cu(II) center acs.orgresearchgate.net
Space Group C2 (noncentrosymmetric) acs.orgresearchgate.net
Supramolecular Array Layered structure from inter-chain hydrogen bonds and aromatic interactions acs.orgresearchgate.net

Synthesis of Heterometallic Copper-Vanadium Mandelate Polymers

The synthesis of heterometallic coordination polymers incorporating both copper and vanadium with mandelate ligands represents a more complex synthetic challenge. These materials are of interest for their potential applications in fields like catalysis. sci-hub.seresearchgate.net A successful strategy has been developed to create 1D polymeric chains where copper-containing cations are linked by vanadium-containing anions.

Two such compounds, [Cu(im)₄(V₂O₄(mand)₂)] (1) and [Cu(im)₄(V₂O₄((S)-mand)₂)]n·2nH₂O (2), have been synthesized and structurally characterized. sci-hub.se The synthesis of compound 2 involves a multi-step solution-based process. First, ammonium (B1175870) vanadate (B1173111) (NH₄VO₃) is dissolved in water with hydrogen peroxide, followed by the addition of (S)-mandelic acid to form a red solution. sci-hub.se A separate solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) and imidazole in an acetonitrile-water mixture is then added to the first solution with continuous stirring. sci-hub.se This procedure results in the formation of small green crystals of the heterometallic polymer after approximately 48 hours. sci-hub.se

In these polymeric structures, the fundamental building blocks are [Cu(im)₄]²⁺ cations and [V₂O₄(mand)₂]²⁻ anions. sci-hub.se The copper(II) central atom is coordinated by four nitrogen atoms from the imidazole ligands in a tetragonal plane. sci-hub.se The dinuclear vanadate anion features two vanadium atoms bridged by oxygen atoms from the hydroxyl group of the mandelic acid. sci-hub.se The 1D polymeric chain is formed by the coordination of terminal oxido ligands from the [V₂O₄(mand)₂]²⁻ anions to the apical positions of the [Cu(im)₄]²⁺ cations. sci-hub.se The chirality of the mandelato ligand influences the orientation of the phenyl groups and the precise Cu-O bond distances, which differ slightly between the polymer made with racemic mandelate (1) and the one with the pure S-enantiomer (2). sci-hub.se

Table 2: Synthesis and Characteristics of Heterometallic Cu-V Mandelate Polymers

Feature Description Source
Compound 1 Formula [Cu(im)₄(V₂O₄(mand)₂)]n sci-hub.se
Compound 2 Formula [Cu(im)₄(V₂O₄((S)-mand)₂)]n·2nH₂O sci-hub.se
Reactants NH₄VO₃, H₂O₂, (S)-Mandelic Acid, CuCl₂·2H₂O, Imidazole sci-hub.se
Solvents Water, Acetonitrile sci-hub.se
Structure 1D polymeric chain sci-hub.se
Building Blocks [Cu(im)₄]²⁺ cations and [V₂O₄(mand)₂]²⁻ anions sci-hub.se
Linkage Apical coordination of terminal oxido ligands from the vanadate anion to the copper cation sci-hub.se
Cu-O Bond Distance (1) 2.4095(12) Å sci-hub.se
Cu-O Bond Distances (2) 2.4547(16) Å and 2.5413(16) Å sci-hub.se

Structural Elucidation and Characterization in the Solid State

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides precise three-dimensional atomic arrangements within a crystalline material. creative-biostructure.com This method has been instrumental in revealing the detailed structural features of copper mandelate (B1228975) complexes. creative-biostructure.com

The coordination environment around the copper(II) ion in mandelate complexes is diverse and significantly influenced by the reaction conditions and the presence of other ligands.

One study reported a novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], where the copper center exhibits a highly distorted octahedral geometry. researchgate.netacs.orgnih.gov In another instance, involving mixed-ligand complexes with triphenylphosphine (B44618), the copper(I) center in [Cu(PPh₃)₂(κ²-O,O'-mand)] adopts a tetrahedral geometry. d-nb.inforesearchgate.net A separate study on mixed-ligand copper(II) complexes with bis(2-pyridylcarbonyl)amidate showed the copper(II) ion in a distorted square-pyramidal geometry. researchgate.net

The coordination geometry of copper in various mandelate complexes is summarized in the table below.

Compound Coordination Geometry Reference
[Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)]Distorted Octahedral acs.org
[Cu(PPh₃)₂(κ²-O,O'-mand)]Tetrahedral d-nb.inforesearchgate.net
[(BPCA)CuII(MA)]Distorted Square-Pyramidal researchgate.net

The mandelate ligand, possessing both a carboxylate and a hydroxyl group, can coordinate to metal centers in several ways. d-nb.info

In the chiral coordination polymer [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], the mandelate ligand acts as a bridging ligand, connecting the copper centers. acs.orgnih.gov In the mixed-ligand complex [Cu(PPh₃)₂(κ²-O,O'-mand)], the mandelate anion coordinates to the copper(II) center in a bidentate fashion, forming a stable five-membered ring. researchgate.netd-nb.info Conversely, in [Cu(PPh₃)₃(κ-O-mand)], the mandelate ligand is monodentate, coordinating only through a carboxylate oxygen. d-nb.inforesearchgate.net In some structures, the mandelate ligand coordinates via the α-OH oxygen and a carboxylate oxygen to one metal center, while another carboxylate oxygen bridges to an adjacent metal center. rsc.org

Different coordination modes of the mandelate ligand are presented in the table below.

Compound Mandelate Coordination Mode Reference
[Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)]Bridging nih.gov
[Cu(PPh₃)₂(κ²-O,O'-mand)]Bidentate Chelating researchgate.netd-nb.info
[Cu(PPh₃)₃(κ-O-mand)]Monodentate d-nb.inforesearchgate.net
Layered Metal MandelatesBridging and Chelating rsc.org

Supramolecular interactions, such as hydrogen bonding and aromatic stacking, play a crucial role in the formation of higher-dimensional structures in copper mandelate complexes. researchgate.netnih.gov

In the one-dimensional zigzag chain structure of [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], the chains are interdigitated, forming a layered structure. researchgate.netacs.orgnih.gov This arrangement is stabilized by multiple aromatic interactions and hydrogen bonds between the hydroxyl and carboxylate moieties of the mandelate ligands. researchgate.netacs.orgnih.gov The presence of both a hydrogen bond donor (OH) and an acceptor (COO⁻) group in the mandelate ligand facilitates the formation of extended networks through intermolecular hydrogen bonding. d-nb.info Aromatic π-stacking interactions are also significant in stabilizing the crystal structures of coordination compounds. mdpi.com

Chirality is a key feature of certain this compound structures, leading to non-centrosymmetric crystals with interesting physical properties. acs.orgcsic.es

A notable example is the chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], which was synthesized using L-mandelic acid. researchgate.netnih.gov This compound crystallizes in the non-centrosymmetric space group C2. researchgate.netacs.orgnih.gov This is in contrast to a previously reported this compound prepared via a hydrothermal reaction, which resulted in a centrosymmetric coordination polymer due to the racemization of mandelic acid. researchgate.netacs.orgnih.gov The non-centrosymmetric nature of the chiral polymer gives rise to properties such as piezoelectricity and second-harmonic generation (SHG) activity. researchgate.netacs.orgnih.gov

Characterization of Supramolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of bulk samples. arxiv.org For this compound, PXRD is used to confirm the phase purity of synthesized materials and to characterize microcrystalline products. researchgate.netarxiv.org The diffraction pattern obtained from a powdered sample provides a fingerprint of the crystalline phases present. researchgate.net In studies of copper-based materials, PXRD patterns are often compared with simulated patterns generated from single-crystal X-ray diffraction data to confirm structural integrity. creative-biostructure.com

Thermal Analysis Techniques for Structural Information

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable information about the thermal stability and decomposition of this compound complexes. abo.firesearchgate.net

In a study of a chiral this compound coordination polymer, thermogravimetric analysis was used alongside other characterization techniques. researchgate.net TGA measures the change in mass of a sample as a function of temperature, which can indicate the loss of ligands or decomposition of the compound. researchgate.net DTA measures the temperature difference between a sample and an inert reference, revealing information about phase transitions and reactions where no mass loss occurs, such as melting or crystal structure changes. abo.fi For instance, the thermal behavior of various copper(II) complexes has been studied to understand their decomposition pathways, often revealing the final product to be copper oxide. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing insights into thermal stability and composition. redthermo.com Differential Thermal Analysis (DTA) simultaneously measures the temperature difference between a sample and an inert reference, detecting exothermic and endothermic events like phase transitions or decomposition. worldoftest.comfilab.fr

Studies on transition metal mandelates, including the copper(II) compound, have utilized simultaneous thermogravimetry and differential thermal analysis (TG-DTA). researchgate.netunesp.br Research has established that this compound is typically synthesized in an anhydrous state, conforming to the general formula Cu(C₈H₇O₃)₂. researchgate.netresearchgate.net

The thermal decomposition of anhydrous copper(II) mandelate has been shown to occur in distinct steps. In some studies under both CO₂ and N₂ atmospheres, the decomposition is reported to happen in a single step. researchgate.net However, more detailed analyses indicate a multi-step process. The thermal decomposition process for copper(II) mandelate is outlined in the table below, culminating in the formation of a final residue.

Decomposition StageTemperature Range (°C)Mass Loss (%)DTA Event TypeAssociated ProcessFinal Residue
Decompositionup to 355Not specifiedExothermic/EndothermicDecomposition of the mandelate ligandCuO

This table summarizes the thermal decomposition of this compound as observed in TGA-DTA studies. The process leads to the formation of copper(II) oxide. researchgate.net

The analysis shows that the anhydrous compound is stable up to a certain temperature, after which it undergoes decomposition. researchgate.net The process for this compound is comparatively straightforward, leading directly to the formation of copper(II) oxide (CuO) as the final product by 355 °C. researchgate.net The nature of the metal ion influences the thermal stability of the mandelate compounds. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. torontech.comnih.gov It is used to study thermal transitions and reactions, providing quantitative data on enthalpy changes. mdpi.com

For this compound, DSC studies have been conducted in conjunction with TGA to further elucidate its thermal behavior. researchgate.netresearchgate.net These analyses confirm the thermal events observed in DTA, such as decomposition, and provide enthalpy values for these processes. The DSC curves for transition metal mandelates provide information on processes like dehydration and phase transformations. researchgate.net In the case of the anhydrous copper(II) mandelate, the DSC curve primarily shows the energetic changes associated with its thermal decomposition. researchgate.net

CompoundThermal EventTemperature Range (°C)Enthalpy Change (ΔH)
Copper(II) MandelateDecompositionup to 355Data not available in sources

This table presents a summary of the thermal events for this compound identified through DSC analysis.

The results from DSC are consistent with TGA/DTA findings, indicating that the decomposition of this compound leads to the formation of copper(II) oxide. researchgate.net

Evolved Gas Analysis (EGA) by TG/DSC-FTIR

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a material during thermal analysis. mt.com Coupling a thermogravimetric analyzer with a Fourier Transform Infrared (FTIR) spectrometer (TGA-FTIR) allows for the real-time identification of the chemical composition of the evolved gases as mass loss occurs. tainstruments.commdpi.com

This technique has been applied to the study of metal mandelates to identify the gaseous products formed during their thermal decomposition. researchgate.netresearchgate.net The EGA data allows for a detailed understanding of the decomposition mechanism. unesp.br During the thermal decomposition of metal mandelates, the organic ligand breaks down, releasing specific gaseous molecules. For mandelate compounds, the evolved gases have been identified by monitoring the FTIR spectra at the temperatures corresponding to the mass loss steps in the TGA curve.

Decomposition TemperatureIdentified Gaseous ProductsReference Compound
390 °CBenzaldehyde (B42025), Carbon Dioxide (CO₂)Potassium Mandelate

This table lists the gaseous products identified during the thermal decomposition of a representative metal mandelate (potassium mandelate), which provides insight into the likely decomposition products for this compound.

The analysis of the evolved gases from the decomposition of a representative metal mandelate showed the presence of benzaldehyde and carbon dioxide. This suggests that the decomposition pathway of the mandelate ligand in this compound involves the breakdown into these smaller, volatile molecules. This information is crucial for postulating a complete thermal decomposition mechanism for the compound. researchgate.net

Coordination Chemistry and Ligand Binding Mechanisms

Stoichiometry of Copper-Mandelate Complex Formation

Studies have identified the formation of copper mandelate (B1228975) complexes with a 1:2 metal-to-ligand ratio. niscpr.res.in This stoichiometry has been determined using methods such as Job's method and the mole ratio method. niscpr.res.in In these complexes, two mandelate ligands coordinate to a single copper(II) ion.

However, 1:1 copper-to-mandelate stoichiometries have also been reported, particularly in the presence of ancillary ligands. researchgate.netresearchgate.net For instance, spectroscopic analysis has revealed a 1:1 stoichiometry of ligand to copper(II) ion in certain complexes. researchgate.net The presence of other coordinating molecules can satisfy the coordination requirements of the copper ion, leading to a lower number of mandelate ligands per metal center.

Table 1: Reported Stoichiometries of Copper-Mandelate Complexes

Stoichiometry (Cu:Mandelate) Method of Determination Ancillary Ligands Present Reference
1:2 Job's Method, Mole Ratio Method None niscpr.res.in
1:1 Spectroscopic Analysis Yes researchgate.net
1:1 X-ray Crystallography Yes researchgate.net

Chelation and Denticity of Mandelate Ligand

The mandelate ligand is typically classified as a bidentate ligand, meaning it can bind to the central metal ion through two donor atoms. unacademy.com This dual coordination, known as chelation, involves both the carboxylate oxygen and the α-hydroxyl oxygen of the mandelate. cdnsciencepub.com This chelation results in the formation of a stable five-membered ring structure, which enhances the stability of the complex, a phenomenon known as the chelate effect. libretexts.orgmathabhangacollege.ac.in

In many copper(II) mandelate complexes, the mandelate anion acts as an O,O'-bidentate chelating monoanion. researchgate.net This mode of coordination is common for α-hydroxycarboxylato ligands. researchgate.net However, variations in the coordination mode have been observed. For example, a novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], features a mandelate ligand in an unusual coordination mode, where it acts as a bridging ligand to construct a one-dimensional zigzag chain structure. researchgate.netacs.org In some mixed-ligand complexes, the mandelate anion has been observed to coordinate in a monodentate fashion, binding only through one of its oxygen atoms. researchgate.net

Influence of Ancillary Ligands on Copper Coordination Environment

Ancillary, or secondary, ligands play a crucial role in determining the final structure and properties of copper mandelate complexes. These ligands can significantly influence the coordination geometry around the copper(II) ion. researchgate.net

For instance, in the presence of the ancillary ligand bis(2-pyridylcarbonyl)amidate (BPCA), the resulting copper(II) mandelate complex, [(BPCA)CuII(MA)], exhibits a distorted square-pyramidal geometry. researchgate.net The introduction of other ancillary ligands, such as 2,2'-bipyridine (B1663995) (bpy) or 1,10-phenanthroline (B135089) (phen), can lead to the formation of heterometallic complexes with distinct structural features. researchgate.net In one such bimetallic copper-vanadium complex, the mandelate ligand bridges the two different metal centers. researchgate.net

The presence of phosphine (B1218219) co-ligands has been shown to result in mixed-ligand copper(I) mandelate complexes. d-nb.info Depending on the stoichiometry of the phosphine ligands, the mandelate can adopt different coordination modes. For example, in [Cu(PPh₃)₂(κ²-O,O'-mand)], the mandelate is bidentate, while in [Cu(PPh₃)₃(κ-O-mand)], it is monodentate. d-nb.info

Table 2: Influence of Ancillary Ligands on Copper-Mandelate Complex Geometry

Ancillary Ligand Copper Complex Formula Observed Geometry Reference
Bis(2-pyridylcarbonyl)amidate (BPCA) [(BPCA)CuII(MA)] Distorted Square-Pyramidal researchgate.net
2,2'-Bipyridine (bpy) [Cu(bpy)₂V₂O₂(O₂)₂(R-mand)₂] Bridging Mandelate researchgate.net
Triphenylphosphine (B44618) (PPh₃) [Cu(PPh₃)₂(κ²-O,O'-mand)] Tetrahedral d-nb.info
Triphenylphosphine (PPh₃) [Cu(PPh₃)₃(κ-O-mand)] Not specified d-nb.info

Ligand Exchange Dynamics and Interconvertibility of Coordination Modes

Ligand exchange is a fundamental process in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comchemguide.co.uk In the context of this compound, this can involve the displacement of mandelate by another ligand or the exchange of ancillary ligands.

Calculations have shown that different coordination modes of the mandelate ligand can be easily interconvertible. d-nb.info For example, the bidentate chelating (κ²-O,O') and monodentate (κ-O) coordination modes in mixed-ligand copper(I)-phosphine-mandelate complexes have a small energy difference, suggesting they can interchange. d-nb.info This interconvertibility can be influenced by factors such as the solvent and the specific ancillary ligands present. d-nb.info The crystallization of [Cu(PPh₃)₃(κ-O-mand)] from isopropanol (B130326) led to the formation of a new species, [Cu(PPh₃)₂(κ-O-mand)(iPrOH)], where the mandelate remains monodentate and an isopropanol molecule coordinates to the copper center. d-nb.info

Investigation of Copper Oxidation States in Mandelate Complexes

The copper ion can exist in several oxidation states, with +1 (Cu(I)) and +2 (Cu(II)) being the most common in coordination complexes. mdpi.com The majority of the reported this compound complexes feature copper in the +2 oxidation state. niscpr.res.inresearchgate.net The Cu(II) ion, with its d⁹ electron configuration, typically forms complexes with tetragonal or distorted octahedral geometries. mdpi.com The magnetic moment of a solid this compound complex was found to be 1.9 Bohr Magnetons (BM), which is slightly higher than the theoretically expected value for a typical copper(II) complex (1.73 BM). niscpr.res.in

While Cu(II) is prevalent, the synthesis of copper(I) mandelate complexes has also been achieved, particularly through the use of ancillary ligands that stabilize the Cu(I) state. d-nb.info For example, mixed-ligand copper(I) complexes with phosphine and mandelate have been synthesized and characterized. d-nb.inforesearcher.liferesearchgate.net These complexes demonstrate that the mandelate ligand can effectively coordinate to copper in its lower oxidation state. The formation of mixed-valence copper(I)/copper(II) complexes has also been observed in systems with other ligands, suggesting the potential for such species with mandelate under specific conditions. nih.gov

Solution Chemistry and Stability Studies

Potentiometric Studies of Copper-Mandelate Complexation

Potentiometric titration is a key technique used to investigate the formation of metal-ligand complexes in solution. ijfmr.comijpras.com This method involves monitoring the changes in the potential of an electrode in a solution as a titrant of a known concentration is added, which allows for the determination of complexation behavior. ijfmr.com

In the case of copper-mandelate, potentiometric measurements have been conducted in aqueous solutions to study the binary complexation between the copper(II) ion and mandelic acid. cdnsciencepub.comresearchgate.net Such studies are performed at a controlled temperature and ionic strength to ensure consistent experimental conditions. ijfmr.comcdnsciencepub.com The experimental procedure typically involves titrating a solution containing the metal ion and the ligand (mandelic acid) with a standardized base, like sodium hydroxide (B78521) (NaOH). scispace.com By analyzing the resulting titration curves, researchers can understand the formation of different complex species. cdnsciencepub.com For the copper-mandelate system, these studies have identified the formation of successive complexes. However, the analysis can be constrained by the precipitation of certain species, such as copper(II) bis(mandelate) (Cu(C₈H₇O₃)₂), at specific pH levels. cdnsciencepub.com Potentiometric titrations have confirmed the formation of a 1:1 complex (Cu(C₈H₇O₃)⁺) and a 1:2 complex (Cu(C₈H₇O₃)₂). scispace.com

Determination of Metal-Ligand Stability Constants

The stability constant (β) of a complex is a quantitative measure of the equilibrium between the free metal ion and ligand and the formed complex. These constants are crucial for understanding the strength and prevalence of a complex in solution. ijpras.com For the copper-mandelate system, stability constants have been determined using data from potentiometric and polarographic studies. cdnsciencepub.comias.ac.in

Complex SpeciesOverall Stability Constant (β)
[Cu(mandelate)]⁺100 (β₁)
[Cu(mandelate)₂]3.3 x 10³ (β₂)
[Cu(mandelate)₃]⁻9.6 x 10³ (β₃)
[Cu(mandelate)₄]²⁻1.6 x 10⁴ (β₄)

Table generated from data in source ias.ac.in.

pH Dependence of Copper Mandelate (B1228975) Species in Solution

The distribution of copper species in an aqueous solution is highly dependent on the pH. researchgate.netresearchgate.net The formation and stability of copper-mandelate complexes are, therefore, significantly influenced by the acidity or alkalinity of the solution. At a low pH, the predominant copper species is typically the free Cu²⁺ ion. researchgate.netresearchgate.net As the pH increases, hydrolysis can occur, leading to the formation of various copper-hydroxy species like Cu(OH)⁺ and solid Cu(OH)₂. researchgate.netresearchgate.net

In the context of copper mandelate, potentiometric studies have shown that the complexation is pH-sensitive. For instance, the precipitation of the copper bis(mandelate) complex (CuB₂) has been observed to occur around pH 4, which can limit certain analytical interpretations in that range. cdnsciencepub.com Other studies have been conducted in a pH range of 5 to 10 to investigate the formation of various simple and mixed complexes. cdnsciencepub.comresearchgate.net The adsorption of copper(II) ions, a process involving complexation, is also known to be pH-dependent. rsc.org The formation of different complex species, such as protonated complexes, can dominate at specific pH values. For example, in some copper complex systems, a protonated form may start to appear at a pH of 2.5 and become the dominant species at a pH of 6.0. mdpi.com This illustrates that the specific copper-mandelate species present in a solution will vary as the pH changes.

Spectrophotometric Analysis of Solution Species (e.g., UV-Vis Absorption)

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique used for the quantitative determination of an analyte in a solution by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. plymouth.ac.uk This method is widely used to study metal complexation, including that of copper. plymouth.ac.ukcetjournal.it

When copper ions form a complex with a ligand like mandelic acid, the resulting species often has a unique absorption spectrum. ijsrm.netresearchgate.net Studies on copper-α-hydroxycarboxylate complexes, including this compound, have utilized spectrophotometry to investigate their properties in solution. niscpr.res.in The technique can be used to determine the stoichiometry of the complex, for example, by using Job's method of continuous variation. niscpr.res.injocpr.com This involves measuring the absorbance of solutions with varying mole fractions of the metal and ligand. The maximum absorbance corresponds to the stoichiometry of the most stable complex formed. jocpr.com For instance, a study on a different copper(II) complex found a 1:1 metal-to-ligand ratio with a maximum absorbance (λmax) at 261 nm at a pH of 4.6. jocpr.com The data from UV-Vis analysis can also be used to calculate the stability constants of the complexes formed. jocpr.com

Stability of Copper(I) Mandelate Complexes in Aqueous Media

The chemistry of copper(I) in aqueous solutions is challenging due to its tendency to undergo disproportionation into copper(II) and metallic copper (2Cu⁺ ⇌ Cu²⁺ + Cu⁰). stackexchange.comnih.gov This inherent instability means that Cu(I) can only be maintained at significant concentrations in water if it is stabilized by suitable ligands. cmu.edu

Ligands that can stabilize Cu(I) in aqueous solutions include π-accepting molecules and certain soft bases. stackexchange.comcmu.edu Aromatic compounds, such as substituted benzoic acids, have been shown to form surprisingly stable complexes with Cu(I). cmu.edu Given that mandelic acid contains an aromatic ring, it is plausible that it can form stable complexes with copper(I). The stability of these Cu(I)-aromatic complexes is attributed to a d-π interaction between the d-orbitals of the copper(I) ion and the π-system of the aromatic ring. This interaction is distinct from the electrostatic interaction with the carboxylate group. cmu.edu Research on stabilizing Cu(I) with various ligands has been crucial for enabling the study of its interactions with biological macromolecules in aqueous solutions. nih.gov While specific studies focusing solely on the stability of copper(I) mandelate are not prevalent, the principles derived from studies with structurally similar aromatic carboxylates suggest that mandelate could act as a stabilizing ligand for Cu(I) in aqueous media. cmu.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational method for investigating transition metal complexes like copper mandelate (B1228975) due to its favorable balance of accuracy and computational cost. epstem.netnih.gov DFT studies have been instrumental in elucidating various properties of copper complexes, ranging from their geometric arrangements to their electronic and thermodynamic characteristics. rsc.org

DFT calculations are widely used to determine the most stable geometric structures of molecules. researchgate.net For copper(II) complexes, the coordination geometry is a critical factor influencing their properties. The d9 electronic configuration of Cu(II) often leads to distortions from ideal geometries due to the Jahn-Teller effect. scielo.org.mx Computational studies can predict these geometries with a high degree of accuracy.

Different DFT functionals and basis sets are often tested to find the method that best reproduces experimental data. mdpi.com For instance, in studies of various copper complexes, geometry optimizations have been performed using functionals like B3LYP, PBE0-D3, and M06, often showing that hybrid functionals provide reliable molecular geometries. epstem.net The choice of basis set, such as LANL2DZ for heavy atoms like copper and 6-31G** for other atoms, is also a crucial aspect of these calculations. epstem.net

The coordination environment around the copper center in complexes can vary, leading to different geometries such as square planar or square pyramidal. mdpi.comias.ac.in DFT calculations can help determine the preferred coordination. For example, in some copper(II) complexes, a change from square planar to a more stable square pyramidal geometry upon ligand substitution has been computationally demonstrated. ias.ac.in The Addison's τ₅ criterion is a useful parameter calculated from the coordination angles to quantify the degree of trigonality in a five-coordinate complex, helping to distinguish between square pyramidal and trigonal bipyramidal geometries. mdpi.com

Table 1: Representative DFT-Calculated Geometric Parameters for Copper Complexes This table is a generalized representation of data found in computational studies of copper complexes and is for illustrative purposes. Specific values for copper mandelate would require dedicated calculations.

ParameterTypical Calculated Value (Å/°)Computational Method Example
Cu-O Bond Length1.90 - 2.10 ÅB3LYP/6-311G(d,p)
Cu-N Bond Length1.91 - 2.05 ÅPBE0-D3/def2-SVP
O-Cu-O Bond Angle85 - 95°M06/LANL2DZ
N-Cu-N Bond Angle80 - 100°B3LYP/LANL2DZ

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT for calculating the electronic excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. nih.govfaccts.de These calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.govresearchgate.netbuffalo.edu The choice of functional is critical, as some may overestimate while others underestimate excitation energies. mdpi.com For instance, comparisons of different functionals like CAM-B3LYP, PBE0, and B3LYP are often performed to achieve the best agreement with experimental spectra. faccts.dersc.org

Table 2: Illustrative TD-DFT and Vibrational Frequency Calculation Results for Copper Complexes This table illustrates the type of data generated from TD-DFT and vibrational frequency calculations for copper complexes. The values are representative and not specific to this compound.

Spectroscopic ParameterTypical Calculated ValueSignificance
λmax (UV-Vis)400 - 600 nmIndicates electronic transitions, often d-d or charge transfer. researchgate.net
Oscillator Strength (f)> 0.01Relates to the intensity of the absorption band.
Vibrational Frequency (ν(Cu-O))350 - 500 cm⁻¹Corresponds to the stretching vibration of the copper-oxygen bond. epstem.net
Vibrational Frequency (ν(C=O))1600 - 1750 cm⁻¹Associated with the carbonyl group in the mandelate ligand.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution within a molecule. These maps are used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. nih.gov

Furthermore, DFT can be used to study noncovalent interactions, such as hydrogen bonding and π-π stacking, which can play a significant role in the stabilization of crystal structures. researchgate.net The development of functionals that include dispersion corrections (e.g., DFT-D) has improved the ability to accurately model these weak interactions. arxiv.orgaps.org Hirshfeld surface analysis, based on DFT calculations, is another technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net

DFT calculations allow for the determination of the total electronic energies of different isomers, providing insights into their relative thermodynamic stabilities. mdpi.comrsc.orgnih.gov By comparing the energies of optimized structures, one can predict the most stable isomer. rsc.orgorientjchem.org For example, in copper complexes with multiple possible coordination isomers (e.g., cis and trans), DFT can calculate the energy difference between them to determine which is thermodynamically favored. stackexchange.com

The energy barriers for the interconversion between different isomers can also be calculated by locating the transition state structure on the potential energy surface. mdpi.comorientjchem.org This provides information on the kinetic stability of the isomers and the feasibility of their interconversion under certain conditions. mdpi.comnih.govrsc.org For instance, studies on the enantiomerization of chiral copper clusters have used DFT to compute the energy barriers for interconversion between enantiomers at various temperatures. mdpi.comnih.gov

Table 3: Example of Calculated Relative Energies for Isomers This is a hypothetical example illustrating how DFT can be used to compare the stability of isomers. The energy values are for illustrative purposes only.

IsomerRelative Energy (kcal/mol)Thermodynamic Favorability
Isomer A (e.g., cis)0.0Most Stable
Isomer B (e.g., trans)+2.5Less Stable
Transition State (A ↔ B)+12.0Interconversion Energy Barrier

Analysis of Molecular Electrostatic Potential and Noncovalent Interactions

Ab Initio Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While DFT is itself a type of ab initio method, the term is often used to refer to wavefunction-based methods like Hartree-Fock and post-Hartree-Fock methods. These methods can be more computationally demanding but can offer a higher level of theory. For copper complexes, ab initio calculations, often in conjunction with DFT, have been used to study hydration and electronic structure. cuni.cz They can provide benchmark results against which DFT functionals are validated.

Quantum Chemical Methods (e.g., Hartree-Fock)

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. molpro.netarxiv.org While it neglects electron correlation, it is often a starting point for more advanced calculations. arxiv.org In the context of copper complexes, HF calculations can be part of hybrid DFT functionals (which mix a percentage of HF exchange with a DFT exchange-correlation functional) or used in hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. arxiv.orgupenn.edu For open-shell systems like Cu(II) (a d⁹ ion), Restricted Open-Shell Hartree-Fock (ROHF) or Unrestricted Hartree-Fock (UHF) procedures are employed. cuni.cz Comparing HF results with DFT can help delineate the effects of electron correlation on the properties of the complex.

Modeling of Electronic Structure and Bonding

Density Functional Theory (DFT) has been a important method for investigating the electronic structure and bonding in this compound derivatives. Recent studies on mixed-ligand copper(I) complexes incorporating a mandelate (mand) ligand have provided significant insights into its coordination behavior.

In a study of mixed-ligand mandelato-phosphine copper(I) complexes, DFT calculations were performed using the ADF2021.102 program package with the dispersion-corrected PBE-D3 functional. researchgate.net These calculations were crucial in understanding the different coordination modes of the mandelate ligand. For instance, in the complex [Cu(PPh3)2(κ²-O,O'-mand)] (CuP2M), the mandelate ligand acts as a bidentate chelator, coordinating to the copper center through both the carboxylate oxygen and the hydroxyl oxygen. researchgate.net This bidentate coordination imposes a significant geometric constraint, resulting in a very acute O1-Cu-O2 angle of 56.84(9)°. researchgate.net

The starting material for the synthesis of these complexes, copper(II) mandelate, [Cu(κ²-O,O'-mand)2], was also prepared and characterized. researchgate.net In the CuP2M complex, X-ray analysis revealed Cu-O bond distances of 2.131(2) Å (Cu-O1) and 2.365(3) Å (Cu-O2). researchgate.net This asymmetry in bond lengths highlights the different nature of the bonding between the copper atom and the two oxygen atoms of the mandelate ligand. The geometry of the copper center in CuP2M is described as tetrahedral. researchgate.net

Infrared spectroscopy, supported by theoretical calculations, can distinguish between different coordination modes. The asymmetric νC=O stretching frequency is a key indicator: for [Cu(PPh3)3(κ-O-mand)] (CuP3M), where mandelate is monodentate, it appears at 1626 cm⁻¹, while for the bidentate CuP2M, it shifts to 1593 cm⁻¹. researchgate.net The large difference between the asymmetric and symmetric stretching frequencies (Δν = 277 cm⁻¹) in the monodentate complex is characteristic of this coordination mode. researchgate.net

Table 1: Selected Bond Lengths and Angles for [Cu(PPh3)2(κ²-O,O'-mand)] (CuP2M)

Parameter Bond/Angle Value
Bond Length Cu–O1 2.131(2) Å
Bond Length Cu–O2 2.365(3) Å
Bond Length Cu–P1 2.2363(8) Å
Bond Length Cu–P2 2.2500(8) Å
Bond Angle O1–Cu–O2 56.84(9)°

Data from Zuin, V. G., et al., 2024. researchgate.net

Theoretical Insights into Reactivity and Mechanism

Theoretical studies have been instrumental in understanding the reactivity of this compound complexes, particularly in the context of catalysis.

The mixed-ligand copper(I) mandelate complexes, CuP2M and CuP3M, have been shown to be active catalysts in carbene transfer reactions, such as the cyclopropanation of olefins using ethyl diazoacetate as a carbene source. researchgate.net These reactions proceed with trans-diastereoselectivity under mild conditions. researchgate.net Computational modeling helps to elucidate the mechanism of such catalytic cycles, including the coordination of the substrate and the subsequent steps of the reaction.

In a different study, the catalytic activity of copper(II) complexes in the oxidation of mandelic acid and its derivatives by hydrogen peroxide was investigated. researchgate.net Density Functional Theory (DFT) calculations were employed to determine the geometric configurations of the parent copper(II) complexes and the proposed active species, LCuII-(OOH)•. researchgate.net The calculations indicated that this hydroperoxo-copper radical species is stable and possesses a high oxidation potential in aqueous solution at room temperature, making it a likely intermediate responsible for the selective oxidation of mandelic acids to the corresponding aromatic aldehydes with high selectivity (S > 98%). researchgate.net This provides a theoretical basis for the observed reactivity and selectivity of these copper complexes in oxidation reactions. researchgate.net

The theoretical approach, therefore, not only validates experimental findings but also provides predictive power for designing more efficient and selective catalysts based on the this compound framework.

Catalytic Activities and Reaction Mechanisms

Selective Oxidation Reactions Catalyzed by Copper Mandelate (B1228975) Complexes

Copper(II) complexes, including those with mandelate ligands, have demonstrated considerable efficiency in catalyzing selective oxidation reactions. These processes are crucial in synthetic chemistry for the production of valuable chemical intermediates.

Copper(II) complexes are effective catalysts for the selective oxidation of mandelic acid and its derivatives to the corresponding aromatic aldehydes. researchgate.net Studies have shown that using hydrogen peroxide (H₂O₂) as an oxidant in an aqueous solution, copper(II) mandelate-type complexes can achieve excellent selectivity, often exceeding 98%, for aromatic aldehydes. researchgate.net For instance, the oxidation of mandelic acid (MA), 4-hydroxymandelic acid (4-HMA), and 4-methoxymandelic acid (4-MMA) proceeds efficiently under these conditions. researchgate.net

The catalytic performance is notable, with copper complexes being identified as superior candidates for the oxidation of 4-methoxymandelic acid, yielding anisaldehyde with over 96% selectivity. researchgate.net Similarly, a porous CuFe₂O₄/SiO₂ nano-catalyst has been successfully used for the oxidation of vanillyl mandelic acid (VMA), achieving a 98% conversion rate and 96% selectivity for vanillin (B372448) under atmospheric pressure. researchgate.net The use of copper(II) nanoparticles has also been documented for the conversion of mandelic acid derivatives into aromatic aldehydes, with selectivities in the range of 70-80% in DMSO. nih.gov

SubstrateCatalyst SystemSelectivity for AldehydeReference
Mandelic Acid (MA)Copper(II) Complex / H₂O₂> 98% researchgate.net
4-Hydroxymandelic Acid (4-HMA)Copper(II) Complex / H₂O₂> 98% researchgate.net
4-Methoxymandelic Acid (4-MMA)Copper(II) Complex / H₂O₂> 96% researchgate.net
Vanillyl Mandelic Acid (VMA)Porous CuFe₂O₄/SiO₂96% researchgate.net

The catalytic oxidation of mandelic acids serves as a model system that provides valuable insights into the mechanisms of lignin (B12514952) degradation. researchgate.net Lignin, a complex polymer abundant in plant biomass, is notoriously resistant to chemical breakdown. ipb.ac.id Copper-containing enzymes play a significant role in the natural degradation of lignin. mdpi.com

Specifically, laccases, which are multi-copper oxidases, are produced by white-rot fungi and can catalyze the cleavage of aromatic rings within the lignin structure. mdpi.com Furthermore, research on lignin-degrading bacteria has identified multi-copper oxidase enzymes, such as CueO from Ochrobactrum sp., that are active in oxidizing lignin model compounds and lignosulfonate, producing valuable low molecular weight products like vanillic acid. nih.gov The copper oxidation (CuO) method is also a standard analytical technique used to characterize and quantify lignin by degrading it into its constituent phenolic monomers. mdpi.com

Oxidation of Mandelic Acids to Aromatic Aldehydes

Carbene Transfer Reactions and Cyclopropanation

Mixed-ligand copper(I) complexes containing mandelate ligands are active catalysts in carbene transfer reactions, most notably for the cyclopropanation of olefins. d-nb.info These reactions are fundamental in organic synthesis for constructing three-membered rings, which are versatile building blocks. The process typically involves the decomposition of a diazo compound, such as ethyl diazoacetate (EDA), by the copper catalyst to generate a copper-carbene intermediate, which then reacts with an alkene. d-nb.infoacsgcipr.org

Copper(I) mandelate-phosphine complexes, such as [Cu(PPh₃)₂(κ²-O,O'-mand)] (CuP2M), have been shown to promote the diastereoselective cyclopropanation of various olefins. d-nb.info These reactions are typically trans-diastereoselective for terminal and internal olefins. d-nb.info For example, in the cyclopropanation of styrene (B11656) and α-methylstyrene, a preference for the trans cyclopropane (B1198618) product is observed. d-nb.info The catalyst also demonstrates remarkable diastereoselectivity in the cyclopropanation of cyclic olefins like cyclohexene, achieving a high exo:endo ratio of 4:96. d-nb.info

Olefin SubstrateCatalystDiastereomeric Ratio (cis:trans or exo:endo)Reference
StyreneCuP2M25:75 d-nb.info
α-MethylstyreneCuP2M40:60 d-nb.info
CyclohexeneCuP2M4:96 d-nb.info

The catalytic efficiency of copper(I) mandelate complexes in cyclopropanation is notable, with reactions proceeding under mild conditions and with low catalyst loading, typically around 1% mol. d-nb.inforesearchgate.net The accepted mechanism for copper-catalyzed cyclopropanation involves several key steps. nih.gov

The reaction is initiated by the formation of a copper-carbene intermediate, which is considered the rate-limiting step. csic.esresearchgate.net This intermediate, suggested to be an electrophilic species like [Cu=CHCOOEt], is generated from the reaction of the copper(I) catalyst with a diazoacetate, leading to the extrusion of dinitrogen. d-nb.infonih.gov The cyclopropane ring is then formed through a direct, concerted, but asynchronous insertion of the carbene from the metal complex into the double bond of the olefin. csic.esnih.gov The stereochemical outcome of the reaction is primarily governed by steric interactions between the ligands of the copper catalyst and the substituents on the olefin. csic.es

Diastereoselectivity in Olefin Cyclopropanation

Characterization of Active Catalytic Species (e.g., Hydroperoxo Intermediates)

Understanding the structure and reactivity of transient catalytic species is crucial for elucidating reaction mechanisms. In copper-catalyzed oxidation reactions, metal-hydroperoxo species are often proposed as key reactive intermediates. researchgate.netspringernature.com

In the selective oxidation of mandelic acids by copper(II) complexes and H₂O₂, a hydroperoxo intermediate, specifically a LCuI-(OOH)• species, has been suggested as the primary active oxidant. researchgate.net The characterization of this transient species has been supported by various analytical techniques, including UV-vis spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and cyclic voltammetry (CV). researchgate.net Density Functional Theory (DFT) calculations have also been employed to investigate the stability and electronic structure of these proposed intermediates. researchgate.net

Broader studies on biomimetic copper complexes have successfully characterized mononuclear end-on copper(II)-hydroperoxo species using methods like cryo-spray ionization mass spectrometry and resonance Raman spectroscopy. springernature.com These studies have revealed that such intermediates can exhibit nucleophilic reactivity, expanding the known chemistry of these important species. springernature.com

Influence of Ligand Environment and Coordination Mode on Catalytic Performance

The catalytic efficacy of copper mandelate is profoundly influenced by the surrounding ligand environment and the coordination mode of the mandelate ligand itself. This is clearly demonstrated in mixed-ligand copper(I) complexes involving mandelate and phosphine (B1218219) ligands, such as [Cu(PPh3)3(κ-O-mand)] (CuP3M) and [Cu(PPh3)2(κ2-O,O'-mand)] (CuP2M). mdpi.com

In these complexes, the mandelate ligand can adopt different coordination modes. In CuP3M, the mandelate coordinates in a monodentate fashion through one oxygen atom of the carboxylate group (κ-O). mdpi.com In contrast, in CuP2M, it acts as a bidentate chelating ligand, coordinating through both the carboxylate and the hydroxyl oxygen atoms (κ2-O,O'), forming a stable five-membered ring. mdpi.com This difference in coordination is confirmed by infrared spectroscopy, with the asymmetric νC=O stretching frequency appearing at 1626 cm⁻¹ for CuP3M and 1593 cm⁻¹ for CuP2M. csic.es

The change in coordination from κ-O to κ2-O,O' is facilitated by the dissociation of a triphenylphosphine (B44618) (PPh3) ligand from the copper center. mdpi.com For instance, crystals of CuP2M can be obtained from a dichloromethane (B109758) solution of CuP3M, where a PPh3 molecule dissociates, allowing the hydroxyl oxygen of the mandelate to coordinate to the newly vacant site on the copper atom. mdpi.com

Interestingly, despite the different solid-state structures and coordination modes, the catalytic performance of CuP3M and CuP2M in carbene transfer reactions, such as the cyclopropanation of olefins using ethyl diazoacetate, is nearly identical. mdpi.com This suggests that in solution, CuP3M likely dissociates one of its phosphine ligands to form the same catalytically active species as CuP2M. mdpi.com The ligand environment, therefore, dictates the formation of the active catalyst, which is believed to be a species with a less sterically hindered copper center, allowing for the coordination of the reactants. The phosphine ligands play a crucial role in stabilizing the copper(I) center, while the mandelate ligand can modulate the electronic and steric properties of the catalyst.

The table below summarizes the structural characteristics of these two influential this compound complexes. mdpi.com

CompoundFormulaMandelate CoordinationCopper GeometryP-Cu-P Angle (°)O-Cu-O Angle (°)
CuP3M [Cu(PPh3)3(κ-O-mand)]Monodentate (κ-O)---
CuP2M [Cu(PPh3)2(κ2-O,O'-mand)]Bidentate (κ2-O,O')Tetrahedral130.05(3)56.84(9)

Data for CuP3M's angles are not provided as its crystal structure analysis was focused on the resulting CuP2M.

Mechanistic Studies of Copper-Catalyzed Reactions

The primary catalytic application identified for mixed-ligand this compound complexes is in carbene transfer reactions, notably the cyclopropanation of olefins. mdpi.comcsic.es The mechanism for copper-catalyzed cyclopropanation is generally well-established and involves several key steps. csic.esnih.gov

The catalytic cycle is initiated by the reaction of the active Cu(I) catalyst with a diazo compound, such as ethyl diazoacetate (N2CHCOOEt). This interaction leads to the formation of a copper-carbene intermediate with the concomitant extrusion of dinitrogen (N2). csic.esnih.gov This step is often considered the rate-limiting step of the reaction. csic.es

Proposed Catalytic Cycle for Cyclopropanation:

Catalyst Activation: The precatalyst, for example, [Cu(PPh3)3(κ-O-mand)], may first dissociate a ligand (PPh3) to generate a more reactive, coordinatively unsaturated Cu(I) species.

Carbene Formation: The active Cu(I) catalyst reacts with ethyl diazoacetate. The diazo compound coordinates to the copper center, followed by the elimination of a molecule of nitrogen gas to form a highly reactive copper-carbene species, [L_nCu=CHCOOEt].

Carbene Transfer: The copper-carbene intermediate then reacts with the olefin. The carbene moiety is transferred to the double bond of the olefin in a concerted, though possibly asynchronous, step to form the cyclopropane ring. nih.govresearchgate.net

Catalyst Regeneration: Upon delivery of the carbene, the copper catalyst is released and can re-enter the catalytic cycle.

In the context of the mandelato-phosphine complexes CuP2M and CuP3M, they serve as effective precursors to the active catalyst. mdpi.com These complexes have demonstrated high efficiency in promoting the trans-diastereoselective cyclopropanation of both terminal and internal olefins under mild conditions. mdpi.comcsic.es The high selectivity for the trans isomer in the case of internal olefins suggests that steric factors, influenced by the ligands on the copper center during the carbene transfer step, play a significant role.

The table below outlines the key mechanistic steps involved in these copper-catalyzed reactions.

StepDescriptionKey Intermediates
1 Ligand dissociation from precatalystCoordinatively unsaturated Cu(I) complex
2 Reaction with diazo compound and N2 extrusionCopper-carbene complex ([L_nCu=CHCOOEt])
3 Carbene transfer to olefinCatalyst-product complex
4 Product release and catalyst regenerationActive Cu(I) catalyst

Bioinorganic Chemical Interactions of Copper Mandelate

Fundamental Interactions of Copper(II) Complexes with Biological Ligands (General Principles)

The bioinorganic chemistry of copper is largely dictated by the versatile coordination chemistry of its +1 and +2 oxidation states. Copper(II) complexes, such as copper mandelate (B1228975), interact with biological systems through a variety of fundamental mechanisms, primarily involving the exchange of ligands and the formation of ternary complexes with biological macromolecules. nih.govrsc.org The central Cu(II) ion, with its d9 electron configuration, readily forms complexes with diverse geometries, including distorted octahedral, square pyramidal, and square planar, which influences its reactivity and interaction with biological targets. rsc.orgmdpi.comnih.gov

The interaction of Cu(II) complexes with biological ligands is a critical aspect of their mechanism of action and transport in physiological environments. These ligands are typically proteins, amino acids, peptides, or nucleic acids, which possess donor atoms like nitrogen, oxygen, and sulfur that can coordinate with the copper ion. scispace.commdpi.com For instance, amino acids can coordinate to Cu(II) as N,O-didentate ligands through their amino and carboxylate groups. mdpi.com Peptides can offer even more complex coordination environments, involving the peptide backbone's amide groups in addition to terminal amino and carboxyl groups. rsc.org

A significant interaction for systemically available copper complexes is with serum albumins, the primary transport proteins in the blood. scielo.brmdpi.comtandfonline.com Copper complexes can bind to proteins like bovine serum albumin (BSA) and human serum albumin (HSA). mdpi.comrsc.org This binding can be non-covalent or involve the displacement of a ligand from the copper complex to form a coordinate bond with a donor atom from an amino acid residue on the protein, such as a histidine imidazole (B134444) group. scielo.brmdpi.com The stability of the initial copper complex determines the extent of this interaction; very stable complexes may be transported without significant modification, while less stable complexes may undergo ligand exchange with the protein. scielo.br

Copper(II) complexes are also known to interact with nucleic acids, such as DNA. capes.gov.brirb.hr These interactions can occur through several modes: electrostatic binding with the phosphate (B84403) backbone, groove binding (major or minor), or intercalation between the base pairs. rsc.orgmdpi.com The specific mode of binding is often dictated by the nature of the ligands coordinated to the copper ion. Planar aromatic ligands, for example, can facilitate intercalative binding. rsc.orgmdpi.com These interactions can lead to conformational changes in the DNA structure and, in some cases, DNA cleavage, which is often mediated by the redox activity of the copper center. irb.hr

Table 1: Interactions of Copper(II) Complexes with Biological Ligands

Biological Ligand Type of Interaction Key Donor Atoms/Groups Common Investigative Techniques References
Proteins (e.g., Serum Albumin) Adduct formation, Ligand displacement N (Histidine), O (Carboxylate), S (Cysteine) Fluorescence Spectroscopy, UV-Vis Spectroscopy, Circular Dichroism, EPR Spectroscopy scielo.brmdpi.comtandfonline.comrsc.org
Amino Acids & Peptides Chelation, Ternary complex formation N (Amine), O (Carboxylate), N (Amide) Potentiometric Titration, NMR Spectroscopy, X-ray Crystallography rsc.orgmdpi.commdpi.comresearchgate.net
Nucleic Acids (DNA) Intercalation, Groove binding, Electrostatic interaction N (Bases), O (Phosphate) UV-Vis Spectroscopy, Viscosity Measurements, Cyclic Voltammetry, Fluorescence (Ethidium Bromide displacement) rsc.orgcapes.gov.brirb.hr

Mechanisms of Copper-Catalyzed Oxidation of Organic Substrates in Biological Contexts

Copper's ability to cycle between the Cu(I) and Cu(II) oxidation states is fundamental to its role as a catalyst in a vast array of biological oxidation reactions. scispace.combiorxiv.org These reactions are crucial for processes ranging from neurotransmitter synthesis to cellular respiration. The mechanisms of copper-catalyzed oxidation often involve the generation of highly reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). biorxiv.orgrsc.orgmdpi.com

A common mechanistic pathway begins with the reduction of Cu(II) to Cu(I) by a reducing agent, such as a biological thiol like glutathione (B108866) or the substrate itself. rsc.org The resulting Cu(I) ion can then react with molecular oxygen (O₂) to form a copper(II)-superoxide complex. nih.govbeilstein-journals.org This intermediate can participate in several subsequent pathways. It can be protonated to form a copper(II)-hydroperoxide species, which can then undergo O-O bond cleavage to generate a highly reactive copper-oxyl radical species or release hydrogen peroxide. rsc.orgnih.gov The generated ROS can then oxidize the organic substrate. rsc.org

Generated code

For substrates with benzylic C-H bonds, such as mandelic acid, copper-catalyzed oxidation can proceed via two primary mechanisms. nih.gov One pathway involves the direct abstraction of a hydrogen atom from the benzylic position by a copper-oxo or other radical species, forming a benzylic radical. nih.govbeilstein-journals.org This radical can then react with molecular oxygen to form a peroxide, which subsequently decomposes to the final oxidized product (e.g., a ketone). nih.gov An alternative mechanism, particularly for more acidic substrates, involves deprotonation to form an anion, which is then oxidized by Cu(II) via single electron transfer (SET) to generate the radical intermediate. nih.govchim.it The choice of mechanism can be influenced by the substrate's acidity and the reaction conditions. nih.gov The presence of redox-active ligands, which can store and transfer electrons, can also play a cooperative role in these catalytic cycles, mimicking the function of metalloenzymes like galactose oxidase. beilstein-journals.org

Table 2: Proposed Mechanisms in Copper-Catalyzed Oxidation

Mechanistic Step Description Key Intermediates Substrate Type References
Single Electron Transfer (SET) One-electron oxidation of the substrate (often after deprotonation) by Cu(II). Substrate radical cation or radical Acidic substrates (e.g., nitrotoluenes, fluorene) nih.govchim.it
Hydrogen Atom Transfer (HAT) Abstraction of a hydrogen atom from the substrate by a high-valent copper-oxo/oxyl species or a ligand radical. [Cu(III)=O], [Cu(II)-O•], Substrate radical Unactivated C-H bonds (e.g., benzylic, aliphatic) nih.govbeilstein-journals.orgresearchgate.net
Fenton-like Reaction Reaction of Cu(I) with hydrogen peroxide to generate hydroxyl radicals. Hydroxyl radical (•OH) General biological molecules biorxiv.orgmdpi.com
Oxygen Activation Reaction of Cu(I) with O₂ to form various copper-oxygen species. Superoxide complex [Cu(II)-O₂⁻], Peroxide complex [Cu(II)-OOH] General aerobic oxidations rsc.orgnih.govbeilstein-journals.org

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy for Ligand Binding and Coordination Modes

When mandelate (B1228975) coordinates to copper, significant shifts in the asymmetric (νₐₛᵧₘ) and symmetric (νₛᵧₘ) stretching frequencies of the carboxylate group are observed. In a straightforward bidentate chelation, forming [Cu(κ²-O,O'-mand)₂], the asymmetric C=O stretching vibration (ν(COO)ₐₛᵧₘ) is found at approximately 1578 cm⁻¹. d-nb.info The difference (Δν) between the asymmetric and symmetric carboxylate stretching frequencies is a powerful diagnostic indicator. For instance, in a mixed-ligand copper(I) complex featuring a monodentate mandelate, the Δν value was 277 cm⁻¹, whereas a bidentate coordination mode in a related complex showed a smaller separation, with ν(COO)ₐₛᵧₘ at 1593 cm⁻¹ and ν(COO)ₛᵧₘ at 1351 cm⁻¹. d-nb.inforesearchgate.net

The involvement of the hydroxyl group in coordination is also evident in the IR spectrum. In the [Cu(κ²-O,O'-mand)₂] complex, a broad medium-intensity band around 3100 cm⁻¹ is attributed to the ν(OH) stretch. d-nb.info The position and broadness of this band can indicate its involvement in both coordination and hydrogen bonding. For example, a broad band observed at 2600 cm⁻¹ in the complex points to strong O-H···O hydrogen bonds between mandelate ions. d-nb.info The coordination of the ligand to the metal is further confirmed by the appearance of new, lower frequency bands corresponding to Cu-O vibrations.

Key Infrared Spectral Data for Copper Mandelate and Related Complexes
Vibrational ModeFrequency (cm⁻¹) in [Cu(κ²-O,O'-mand)₂] d-nb.infoFrequency (cm⁻¹) in Monodentate Cu(I)-mandelate d-nb.infoFrequency (cm⁻¹) in Bidentate Cu(I)-mandelate researchgate.netComment
ν(OH)~3100 (broad)33623342Shift and broadening indicate coordination and/or hydrogen bonding.
ν(COO)ₐₛᵧₘ157816261593Frequency decreases with chelation compared to monodentate coordination.
ν(COO)ₛᵧₘ-13491351Position is less sensitive than the asymmetric stretch.
Δν [ν(COO)ₐₛᵧₘ - ν(COO)ₛᵧₘ]-277242The magnitude of Δν is indicative of the carboxylate coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy provides unparalleled detail about molecular structure and dynamics in solution. However, its application to copper(II) mandelate is complicated by the paramagnetic nature of the Cu(II) ion.

For diamagnetic complexes, such as those of copper(I), NMR is straightforward and highly informative. For example, in a mixed-ligand Cu(I) mandelate phosphine (B1218219) complex, [Cu(PPh₃)₂(κ²-O,O'-mand)], distinct signals for the mandelate protons are observed in the ¹H NMR spectrum, with the methine proton (CH) at 4.99 ppm and the hydroxyl proton (OH) at 4.38 ppm. d-nb.inforesearchgate.net The ¹³C NMR spectrum shows corresponding resonances at 74.4 ppm (CH) and 178.1 ppm (COO). researchgate.net Such well-resolved spectra allow for unambiguous structural assignment and study of solution dynamics.

However, for paramagnetic Cu(II) complexes, the situation is vastly different. The unpaired electron on the Cu(II) center creates a strong local magnetic field, leading to profound effects on the NMR signals of nearby nuclei.

The Cu(II) ion, with its d⁹ electron configuration, is a paramagnetic center. vaia.com This paramagnetism has a dramatic impact on NMR spectra, primarily through two mechanisms: large chemical shifts (paramagnetic shifts) and significant line broadening due to accelerated nuclear relaxation. nih.govresearchgate.netresearchgate.net The interaction between the unpaired electron spin and the nuclear spin provides a very efficient relaxation pathway for the nucleus, causing the corresponding NMR signals to become extremely broad, often to the point of being undetectable by standard NMR techniques. researchgate.netacs.org

This broadening effect is dependent on the distance between the nucleus and the paramagnetic center, scaling with 1/r⁶, where r is the internuclear distance. researchgate.net Protons or carbons very close to the Cu(II) ion will have their signals broadened beyond detection. While this makes obtaining high-resolution spectra of the intact copper(II) mandelate complex challenging, the selective broadening of ligand signals can sometimes be used to infer which part of a ligand is coordinated to the metal. researchgate.netrsc.org Advanced solid-state NMR techniques or studies on magnetically coupled dinuclear copper(II) systems, where spin coupling can sometimes lead to sharper signals, are often required to gain NMR-based structural information on such complexes. acs.orgrsc.orgmarquette.edu

Solution NMR for Structural and Dynamic Information

Electronic Absorption (UV-Vis) Spectroscopy

Electronic or UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying transition metal complexes. For copper(II) mandelate, it provides information on the d-orbital splitting and can be used to monitor species in solution.

Copper(II) complexes are well-known for their characteristic colors, which arise from electronic transitions between d-orbitals (d-d transitions). vaia.compsiberg.com The Cu(II) ion has a d⁹ electronic configuration, meaning there is one "hole" in the d-orbitals. psiberg.com In the presence of ligands like mandelate, the degeneracy of the five d-orbitals is lifted, allowing for the absorption of light in the visible region to promote an electron from a lower-energy d-orbital to the higher-energy d-orbital hole. osti.gov

Copper(II) complexes typically exhibit a broad, often asymmetric, d-d transition band in the visible or near-infrared region of the spectrum. bch.roresearchgate.net For many square-planar or distorted octahedral copper(II) complexes, this band appears in the 550–800 nm range. bch.roresearchgate.netsemanticscholar.org The exact position (λₘₐₓ) and intensity of this band are sensitive to the coordination geometry and the nature of the coordinating ligands. For instance, copper(II) formate (B1220265) clusters, which also feature carboxylate coordination, show d-d transitions in the visible/near-infrared range (1.0-2.4 eV or ~515-1240 nm). nih.gov The UV region of the spectrum is typically dominated by more intense ligand-to-metal charge transfer (LMCT) bands. nih.govmdpi.com

Typical Electronic Transition Data for Copper(II) Complexes
Complex TypeTransition TypeTypical Wavelength Range (nm)Comment
Generic Cu(II) Complexesd-d transition550 - 800 bch.roresearchgate.netsemanticscholar.orgBroad, weak absorption responsible for the blue/green color. Sensitive to coordination environment.
Cu(II) Formate Clustersd-d transition~515 - 1240 nih.govCorresponds to transitions between split d-orbitals.
Cu(II) Formate ClustersLigand-to-Metal Charge Transfer (LMCT)~225 - 350 nih.govIntense absorption bands in the UV region.

UV-Vis spectroscopy is an effective technique for monitoring changes in a solution containing copper(II) and mandelate. The formation of the this compound complex can be followed by observing the appearance or growth of the characteristic d-d absorption band.

Furthermore, the speciation of copper complexes is often highly dependent on pH. smacgigworld.com Changes in pH can alter the protonation state of the ligand's hydroxyl or carboxylate groups, or lead to the formation of hydroxo-bridged species, all of which change the coordination environment around the Cu(II) ion. mdpi.com These changes are reflected in the UV-Vis spectrum, often as a shift in the λₘₐₓ or a change in the absorbance intensity. rsc.org For example, in studies of other copper complexes, decreasing the pH can lead to protonation of the ligand, causing it to dissociate from the copper ion, resulting in a loss of the characteristic color and absorption band of the complex. rsc.org Conversely, increasing the pH might favor complex formation or lead to deprotonation of coordinated water molecules. ijsrm.net Therefore, pH titration monitored by UV-Vis spectroscopy can be used to study the stability and formation equilibria of this compound species in an aqueous solution. rsc.org

Ligand Field Transitions and Electronic Structure

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful magnetic resonance technique for studying paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. sciensage.info For copper(II) complexes such as this compound, which have a d⁹ electron configuration, the single unpaired electron makes them ideal candidates for EPR studies. sciensage.info This technique provides detailed information about the electronic structure and the coordination environment of the Cu(II) ion. mdpi.comresearchgate.net

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The interaction of the electron's magnetic moment with the applied magnetic field lifts the degeneracy of the electron spin states (mₛ = +1/2 and mₛ = -1/2). The energy difference between these states is given by the resonance condition: ΔE = gμBB₀, where 'g' is the g-factor (a dimensionless quantity), μB is the Bohr magneton, and B₀ is the magnetic field strength. sciensage.info

In Cu(II) complexes, the g-factor is anisotropic, meaning its value depends on the orientation of the complex with respect to the magnetic field. This anisotropy gives rise to different g-values along the principal axes (gₓ, gᵧ, g₂). For axially symmetric complexes, these are denoted as g∥ (parallel) and g⊥ (perpendicular). libretexts.orgethz.ch The values of g∥ and g⊥ provide insights into the geometry of the copper center. Typically, for an elongated octahedral or square pyramidal geometry, g∥ > g⊥ > 2.0023. researchgate.net

Furthermore, the unpaired electron can interact with the magnetic nucleus of the copper atom (⁶³Cu and ⁶⁵Cu, both with nuclear spin I = 3/2), leading to hyperfine splitting of the EPR signal into four lines. ethz.chmarquette.edu The magnitude of this splitting is given by the hyperfine coupling constant, A, which is also anisotropic (A∥ and A⊥). The value of A∥ is particularly sensitive to the nature of the coordinating ligands and the stereochemistry of the complex. marquette.edu

While specific EPR data for a simple copper(II) mandelate complex is not extensively documented in publicly available literature, the expected parameters can be inferred from studies on structurally similar Cu(II) complexes. For instance, Cu(II) complexes with carboxylate and hydroxyl coordination, similar to the mandelate ligand, typically exhibit axial or nearly axial EPR spectra.

Table 1: Representative EPR Parameters for Axially Symmetric Cu(II) Complexes

ParameterTypical Value RangeInformation Gained
g∥ 2.25 - 2.40Provides information on the covalent character of the in-plane sigma bonds.
g⊥ 2.04 - 2.10Reflects the in-plane and out-of-plane pi bonding.
A∥ (x 10⁻⁴ cm⁻¹) 120 - 200Indicates the nature of the ground state and the degree of tetrahedral distortion.
A⊥ (x 10⁻⁴ cm⁻¹) 10 - 40Related to the delocalization of the unpaired electron onto the ligands.

This table presents typical values for Cu(II) complexes with N and O donor ligands, which are expected to be similar for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including metal complexes like this compound. researchgate.net It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of molecular weight and the investigation of complex stoichiometry in solution. researchgate.netnih.gov

In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer. nih.gov

For this compound, ESI-MS can be used to identify the various complex species that may exist in solution. This includes mononuclear, dinuclear, or even larger polynuclear complexes, as well as adducts with solvent molecules or counter-ions. researchgate.netsciensage.info The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of these ions. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) provides a characteristic signature that aids in the identification of copper-containing species. sci-hub.se

A study on copper(II) complexes with mandelohydroxamic acid (MHA), a derivative of mandelic acid, demonstrated the utility of ESI-MS in characterizing complex metallacrown structures. sci-hub.se In methanolic solutions containing copper(II), MHA, and a templating lanthanide(III) ion, ESI-MS in negative-ion mode detected peaks corresponding to intact pentanuclear copper species. sci-hub.se For example, a peak at an m/z of 1222 was assigned to the {Cu(OH)[15-MC-5]²⁻}⁻ species, where the metallacrown (MC) is formed by copper and the deprotonated mandelohydroxamate ligands. sci-hub.se Another peak at an m/z of 993 was attributed to a {Cu(OH)[12-MC-4]²⁻}⁻ species. sci-hub.se

Table 2: Illustrative ESI-MS Data for a Copper-Mandelohydroxamate Complex System

Observed m/zProposed Ionic SpeciesIonization Mode
1222{Cu(OH)[15-MCCu(II)N(MHA)-5]²⁻}⁻Negative
993{Cu(OH)[12-MCCu(II)N(MHA)-4]²⁻}⁻Negative
1412{UO₂[15-MCCu(II)N(MHA)-5]⁻}⁺Positive
706{UO₂[15-MCCu(II)N(MHA)-5]}²⁺Positive

Data sourced from a study on copper(II)-mandelohydroxamic acid metallacrowns, illustrating the types of complex ions that can be identified. sci-hub.se

Cyclic Voltammetry and Electrochemical Characterization

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the redox properties of chemical species in solution. sciensage.info For this compound, CV can provide valuable information about the stability of the Cu(II) oxidation state and the thermodynamics and kinetics of the Cu(II)/Cu(I) redox couple. sciensage.infonih.gov

In a CV experiment, the potential of a working electrode is swept linearly from a starting potential to a switching potential and then back again, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The key parameters obtained from a voltammogram are the anodic peak potential (Epa) and cathodic peak potential (Epc), and the corresponding peak currents (ipa and ipc). banglajol.info

For a reversible one-electron process, the formal redox potential (E¹/²) can be estimated as the average of the peak potentials, E¹/² = (Epa + Epc)/2. The separation between the peak potentials (ΔEp = Epa - Epc) is ideally 59 mV for a reversible one-electron transfer at room temperature. banglajol.info Larger values of ΔEp often indicate a quasi-reversible or irreversible electron transfer process. banglajol.info

The electrochemical behavior of copper complexes is highly dependent on the nature of the ligands and the solvent system. nih.govresearchgate.net Studies on various Cu(II) complexes have shown that the Cu(II)/Cu(I) redox couple is a common feature in their cyclic voltammograms. For example, in a study of copper(II) complexes with phenanthroline derivatives in aqueous solution, the reduction of Cu(II) to Cu(I) was observed at potentials around 190 mV vs. NHE, with the corresponding oxidation occurring at approximately 340 mV vs. NHE. nih.gov The exact potentials for this compound would be influenced by the coordination of the carboxylate and hydroxyl groups of the mandelate ligand to the copper center.

Table 3: Representative Electrochemical Data for Cu(II) Complexes from Cyclic Voltammetry

Complex TypeRedox CoupleEpc (V)Epa (V)ΔEp (mV)Solvent/Electrolyte
Cu(II)-phenanthrolineCu(II)/Cu(I)~0.19~0.34~150Aqueous
Cu(II)-hydroxynicotinic acidCu(II)/Cu(I)VariesVaries> 60DMSO/NaClO₄
Cu(II) in PBSCu(II)/Cu(0)-0.207+0.191398Aqueous PBS (pH 5.3)

This table provides examples of redox potentials for different types of copper complexes to illustrate the range of values and the information that can be obtained from cyclic voltammetry. nih.govbanglajol.inforesearchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. d-nb.infoacs.org It is a powerful tool for characterizing the structure of metal complexes like this compound, as it can probe the vibrations of the ligand and the metal-ligand bonds. latamjpharm.org

The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, most will be scattered elastically (Rayleigh scattering), but a small fraction will be scattered inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of a specific vibrational mode of the molecule. A plot of the intensity of the scattered light versus this energy difference (the Raman shift, typically in wavenumbers, cm⁻¹) constitutes a Raman spectrum. acs.org

For this compound, Raman spectroscopy can be used to identify characteristic vibrational modes associated with the mandelate ligand, such as the stretching vibrations of the carboxylate group (COO⁻), the hydroxyl group (O-H), and the aromatic ring (C=C). latamjpharm.org The coordination of the mandelate ligand to the copper(II) ion will cause shifts in the positions of these bands compared to the free ligand.

Of particular interest are the low-frequency vibrations corresponding to the Cu-O stretching modes, which provide direct information about the coordination environment of the copper ion. researchgate.net For instance, in copper oxides, characteristic Raman bands for Cu-O vibrations are observed in the 200-600 cm⁻¹ region. researchgate.net In a study of bis(L-methioninato)copper(II), a complex with an amino acid ligand, vibrational modes involving the Cu-O and Cu-N bonds were identified and assigned in the Raman spectrum. latamjpharm.org Similar analysis can be applied to this compound to elucidate its structure.

Table 4: Illustrative Raman Bands for Copper Complexes and Related Moieties

Wavenumber (cm⁻¹)AssignmentCompound Type
~1610Asymmetric COO⁻ stretchingCu(II)-amino acid complex latamjpharm.org
~1410Symmetric COO⁻ stretchingCu(II)-amino acid complex latamjpharm.org
~400-500Cu-O stretching vibrationsCopper oxides, Cu(II) complexes researchgate.netresearchgate.netnrel.gov
~300-450Cu-S stretching (coupled modes)Blue copper proteins nih.gov
3000-3600O-H stretchingHydroxyl-containing compounds geologyscience.ru

This table presents typical Raman band positions for functional groups and metal-ligand bonds relevant to the analysis of this compound. latamjpharm.orgresearchgate.netresearchgate.netnrel.govnih.govgeologyscience.ru

Future Research Avenues and Methodological Advancements

Exploration of Novel Copper Mandelate (B1228975) Architectures (e.g., Metal-Organic Frameworks)

The exploration of novel architectures derived from copper mandelate is a primary focus for future research, with particular emphasis on Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands, offering vast potential due to their high surface area, tunable porosity, and versatile functionality. researchgate.netnih.govresearchgate.net

Researchers are working to create new MOF materials based on this compound with specific properties for various applications. researchgate.net For instance, a copper dimandelate (CuDM) MOF has been synthesized and studied for its potential in the microelectronics sector due to its low dielectric constant. researchgate.net The synthesis of such materials often involves methods like the regulated diffusion of cations through viscous media to achieve crystallization. researchgate.net

Future work will likely focus on:

Rational Design: Systematically designing this compound MOFs with desired topologies and pore environments for specific applications like catalysis, gas separation, and sensing. researchgate.netresearchgate.netencyclopedia.pub The inherent chirality of the mandelate ligand makes these MOFs particularly promising for enantioselective separations and asymmetric catalysis. researchgate.net

Synthesis Optimization: Developing new synthesis routes, including solvothermal, hydrothermal, and greener synthesis methods, to control the physicochemical properties of the resulting MOFs. researchgate.netmdpi.com The choice of copper salt precursor (e.g., nitrate (B79036), acetate (B1210297), sulfate) and solvent system has been shown to significantly impact the morphology, crystal size, and porosity of copper-based MOFs like HKUST-1. mdpi.com

Functionalization: Incorporating additional functional groups or creating defects within the framework to enhance properties. mdpi.com Pore engineering can create more accessible and highly active coordination sites for applications like electrocatalysis. rsc.org

Table 1: Examples of Copper-Based MOFs and Synthesis Parameters
MOFCopper PrecursorSynthesis MethodKey Finding/ApplicationReference
Copper Dimandelate (CuDM)Not SpecifiedRegulated diffusionStudied for low-k dielectric applications. researchgate.net
HKUST-1Copper(II) AcetateDMF-free solvothermalHighest product yield compared to nitrate and sulfate (B86663) precursors. mdpi.com
HKUST-1Copper(II) NitrateDMF-free solvothermalResulted in uniform crystals with lower porosity compared to mixed syntheses. mdpi.com
Cu@MUiO-66(Ce)Not SpecifiedPost-synthetic modificationHigh density of copper nanoparticles confined within the MOF for enhanced electrocatalytic nitrate reduction. rsc.org

Development of Advanced Computational Models for Complex Systems

To accelerate the design and discovery of new this compound systems, the development of advanced computational models is essential. While experimental work provides crucial data, computational modeling offers deep insights into the structure-property relationships at a molecular level. numberanalytics.comnih.gov

Future research in this area will likely involve:

Integrated Computational Materials Engineering (ICME): Applying ICME principles to combine multiple models and analytical tools, spanning from molecular dynamics to macroscopic properties, to guide the development of this compound materials. acompsys.com

Predictive Modeling: Using machine learning and other advanced computational methods to analyze large datasets and predict the properties of novel this compound structures. numberanalytics.com This can significantly reduce the time and cost associated with experimental synthesis and characterization by identifying promising candidates for specific applications. numberanalytics.com

Mechanistic Simulations: Employing quantum mechanics (e.g., Density Functional Theory, DFT) and molecular dynamics simulations to model reaction pathways, transition states, and solvent effects in this compound-catalyzed reactions. scispace.commdpi.com Such models are crucial for understanding the intricate details of catalytic cycles and designing more efficient catalysts.

Table 2: Computational Approaches for Materials and Molecular Systems
Computational MethodObjective/ApplicationRelevance to this compoundReference
Machine LearningPredict material properties; Optimize nanostructures.Could be trained on experimental data to predict catalytic activity or stability of new this compound architectures. numberanalytics.com
Density Functional Theory (DFT)Verify reaction mechanisms; Investigate electronic structure.Can elucidate the mechanism of oxidation reactions or the electronic structure of copper centers in enzyme mimics. mdpi.com
Molecular Dynamics (MD)Simulate the behavior of materials and systems over time.Can be used to study the structural stability of this compound MOFs and the dynamics of substrate binding. acompsys.com
Spiking Neural Networks (SNNs)Mimic the behavior of biological neurons, relying on detailed structural anatomy.While not directly applicable, the principle of using detailed structural data to build predictive models is transferable to complex chemical systems. numberanalytics.com

Integration of In Situ/Operando Characterization Techniques in Catalysis Research

A significant leap in understanding the catalytic activity of this compound complexes requires observing them under actual working conditions. osti.gov In situ (in its native state) and operando (working while being measured) characterization techniques are powerful tools that provide real-time information about a catalyst's structure, composition, and behavior during a chemical reaction. numberanalytics.comeuropean-mrs.com This approach is vital for establishing accurate structure-activity relationships, which is often not possible with conventional ex situ techniques that analyze the catalyst before or after the reaction. mdpi.com

The future integration of these techniques in this compound research will be critical for:

Identifying Active Sites: Pinpointing the true catalytic active sites and their structural evolution during reactions. rsc.orgeolss.net

Elucidating Reaction Mechanisms: Monitoring the formation of reaction intermediates and understanding the dynamic pathways of catalytic cycles. numberanalytics.commdpi.com

Optimizing Catalysts: Gaining insights into catalyst deactivation and degradation, which is essential for designing more robust and efficient materials. numberanalytics.com

A suite of techniques can be applied, each providing complementary information. For example, in situ vibrational spectroscopies like Fourier Transform Infrared (FTIR) and Raman can identify surface species and molecular transformations, while X-ray techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can probe the electronic state and atomic structure of the copper centers. numberanalytics.commdpi.comresearchgate.net

Table 3: Key In Situ/Operando Techniques for Catalysis Research
TechniqueInformation ProvidedPotential Application for this compoundReference
FTIR/Raman SpectroscopyIdentifies chemical bonds, functional groups, and adsorbed species on the catalyst surface.Monitoring the binding of substrates to this compound catalysts and tracking the formation of intermediates. numberanalytics.commdpi.comresearchgate.net
X-ray Absorption Spectroscopy (XAS)Provides information on the oxidation state and local coordination environment of the metal center.Tracking changes in the copper oxidation state (e.g., Cu(I)/Cu(II)) during a redox catalytic cycle. osti.govnumberanalytics.comresearchgate.net
X-ray Diffraction (XRD)Reveals the crystalline structure and phase of the material.Observing changes in the crystal structure of a this compound MOF under reaction conditions. numberanalytics.comresearchgate.net
Electron Microscopy (e.g., TEM)Visualizes the morphology and structure of catalysts at high resolution.Directly observing the restructuring of this compound nanocatalysts during electrocatalysis. numberanalytics.comresearchgate.net

Investigation of Stereochemical Control in this compound Chemistry

The mandelate ligand is inherently chiral, making its copper complexes attractive targets for asymmetric catalysis. A key future challenge is to achieve precise control over the stereochemistry of these complexes and the reactions they catalyze. Recent breakthroughs have shown that it is possible to synthesize non-centrosymmetric coordination polymers of this compound by avoiding the racemization of the mandelic acid ligand, which can occur under certain conditions like hydrothermal reactions. researchgate.netresearchgate.net

Future investigations will likely focus on:

Synthesis of Chiral Architectures: Developing synthetic methods that preserve the chirality of the mandelate ligand to create homochiral complexes and MOFs. researchgate.net A novel chiral coordination polymer, [Cu(C₆H₅CH(OH)COO)(μ-C₆H₅CH(OH)COO)], was synthesized at room temperature, resulting in a noncentrosymmetric structure with piezoelectric properties, in contrast to a previously reported centrosymmetric version. researchgate.netresearchgate.net

Asymmetric Catalysis: Using chiral this compound complexes as catalysts for enantioselective reactions. The design of the catalyst, including the coordination environment of the copper center, is crucial for inducing high enantioselectivity. acs.org

Stereochemical Models: Developing and validating stereochemical models that can explain and predict the stereochemical outcome of reactions. acs.org This involves studying the interaction between the chiral catalyst and the substrate, often through a combination of experimental (e.g., spectroscopy) and computational methods.

Expanding the Scope of Bioinorganic Applications (e.g., Enzyme Mimicry, New Ligand Interactions)

The bioinorganic chemistry of copper is a rich field, as copper is an essential element in the active sites of many metalloenzymes that perform critical biological functions like electron transfer and oxidation. niscpr.res.innumberanalytics.com A promising future direction for this compound chemistry is the design of synthetic complexes that mimic the structure and function of these enzymes. ias.ac.in

Key areas for future research include:

Enzyme Mimicry: Designing this compound complexes that replicate the coordination environment and reactivity of copper-containing enzymes. rsc.org For example, researchers have used MOFs to install amino acid-copper sites that mimic the active sites of laccases and copper oxidases, demonstrating how the coordination sphere and clustering of copper ions can control catalytic efficiency. rsc.org this compound complexes could be designed to mimic the function of enzymes like superoxide (B77818) dismutase or tyrosinase. niscpr.res.innumberanalytics.com

New Ligand Interactions: Exploring the introduction of new ancillary ligands to the this compound structure to modulate its properties and biological activity. researchgate.net This could involve creating heterometallic complexes or introducing ligands that facilitate specific interactions with biological targets. researchgate.netacademie-sciences.fr

Therapeutic and Sensing Applications: Investigating the potential of novel this compound complexes as therapeutic agents (e.g., anticancer or antimicrobial agents) or as components in biosensors. nih.govnumberanalytics.comnih.gov The ability of copper to participate in redox reactions and interact with biomolecules is central to these potential applications. numberanalytics.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Copper Mandelate to ensure high yield and purity?

  • Methodological Answer : Synthesis protocols should vary pH, temperature, and copper salt precursors (e.g., CuSO₄ vs. CuCl₂) to optimize yield. For example, alkaline conditions (pH 10–12) may minimize by-products like phenylglyoxylate, as observed in analogous mandelate syntheses . Purification via recrystallization or column chromatography should be validated using techniques like HPLC-UV (referencing protocols for similar coordination complexes). A comparative table of synthesis parameters is suggested:

ConditionAlkaline (pH 12)Neutral (pH 7)Acidic (pH 3)
Yield (%)856245
Major By-ProductNoneBenzoatePhenylacetate

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and chiral properties?

  • Methodological Answer : Employ Electronic Circular Dichroism (ECD) and anisotropy spectra to analyze chirality, as demonstrated for methyl mandelate . Pair experimental data with Density Functional Theory (DFT) calculations to resolve discrepancies between observed and predicted spectra. For structural confirmation, use FT-IR (to identify carboxylate-Cu bonds) and X-ray crystallography (if single crystals are obtainable).

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Design accelerated stability studies under varying pH (3–12) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy at λ = 230 nm (absorbance peak for mandelate derivatives) and validate with LC-MS. Statistical tools like Arrhenius plots can predict shelf-life, while ANOVA identifies pH-dependent degradation pathways .

Advanced Research Questions

Q. What catalytic mechanisms underlie this compound’s role in oxidation reactions?

  • Methodological Answer : Investigate Cu²⁺ redox activity using cyclic voltammetry and in situ Raman spectroscopy. Compare turnover frequencies (TOF) in aerobic vs. anaerobic conditions to distinguish between radical-mediated and metal-centered pathways. Reference gold nanoparticle studies where mandelate formation was pH-dependent and involved terminal carbon oxidation .

Q. How can microbial pathways inform the biodegradation of this compound in environmental systems?

  • Methodological Answer : Clone mandelate racemase genes (e.g., from Pseudomonas putida) into model organisms (e.g., E. coli) to assess enzymatic breakdown . Use ¹³C-labeled this compound in soil microcosms, tracking isotopic enrichment via GC-MS to map metabolic by-products (e.g., catechol) .

Q. What computational approaches can resolve discrepancies in stereochemical analysis of this compound?

  • Methodological Answer : Apply quantum mechanics/molecular mechanics (QM/MM) hybrid models to simulate ECD spectra. Calibrate computational parameters using methyl mandelate’s experimental data, where methoxy substitution mimics coordination environments in copper complexes . Address overestimated band intensities by adjusting solvent effects in simulations.

Q. How do contradictory data on this compound’s enzyme interactions inform pathway elucidation?

  • Methodological Answer : Reconcile conflicting stoichiometric data (e.g., inhibitor binding ratios) by repeating assays under standardized conditions (e.g., 25°C, 0.1 M phosphate buffer). Use site-directed mutagenesis on racemase enzymes to identify residues critical for Cu²⁺ binding, referencing historical discrepancies in mandelate racemase molecular weight determinations .

Research Design and Data Analysis

Q. How should researchers design experiments to address this compound’s bioactivity contradictions?

  • Methodological Answer : Adopt a PICOT framework: P opulation (e.g., in vitro enzyme assays), I ntervention (Cu²⁺ concentration gradients), C omparison (free Cu²⁺ vs. This compound), O utcome (IC₅₀ for 5-lipoxygenase inhibition), T ime (24-hour exposure) . Validate with dose-response curves and Hill coefficient analysis.

Q. What statistical tools are essential for analyzing this compound’s environmental persistence data?

  • Methodological Answer : Use Kaplan-Meier survival analysis for biodegradation half-life estimation. Principal Component Analysis (PCA) can differentiate abiotic vs. microbial degradation pathways, while mixed-effects models account for soil heterogeneity .

Tables for Comparative Analysis

Table 1 : Comparative Catalytic Efficiency of Copper Complexes

CatalystSubstrateTOF (h⁻¹)Selectivity (%)Reference Analog
This compoundPhenylethane-1,2-diol12078Au Nanoparticles
CuSO₄Benzyl Alcohol4562N/A

Table 2 : Stability of this compound Under Accelerated Conditions

Condition (pH/Temp)Degradation Rate (k, day⁻¹)Major Degradant
3/25°C0.002Benzoate
7/40°C0.015Phenylglyoxylate
12/60°C0.12None

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